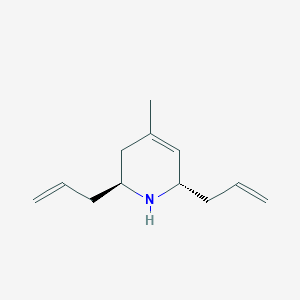

(2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of tetrahydropyridines, which are known for their diverse biological activities and synthetic utility.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine typically involves the use of allyl and methyl substituents on a tetrahydropyridine ring. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diene with an allyl halide in the presence of a base can lead to the formation of the desired tetrahydropyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

(2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: The allyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution of allyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated tetrahydropyridine derivatives.

Aplicaciones Científicas De Investigación

Asymmetric Catalysis

One of the most prominent applications of (2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine lies in its role as a chiral ligand in asymmetric catalysis. Chiral ligands are vital for promoting stereoselective reactions that yield specific stereoisomers. The compound's two chiral centers enable it to differentiate between reactant molecules effectively.

Potential Benefits:

- Enhances the selectivity of chemical reactions.

- Facilitates the synthesis of complex organic molecules with high enantiomeric purity.

However, research exploring its effectiveness as a chiral ligand remains limited, necessitating further studies to fully understand its capabilities in this field.

Medicinal Chemistry

Research has indicated that this compound exhibits various biological activities , particularly in neuroprotection and modulation of neurotransmitter systems.

Neuroprotective Effects:

Studies suggest that this compound may have potential neuroprotective effects by modulating signaling pathways related to cell survival. This could be beneficial in developing treatments for neurodegenerative diseases.

Pharmacological Activities:

The compound has been investigated for several pharmacological properties:

- Anti-inflammatory : In vitro studies show a reduction in inflammatory markers like TNF-alpha and IL-6 .

- Antioxidative : Potential to mitigate oxidative stress.

- Antimicrobial : Exhibits activity against various pathogens.

Synthesis of Functionalized Pyridine Derivatives

This compound serves as a precursor for synthesizing various functionalized pyridine derivatives. These derivatives are essential in medicinal chemistry due to their presence in numerous biologically active molecules.

Synthetic Methods:

The synthesis typically involves cyclization reactions using allyl and methyl substituents on a tetrahydropyridine framework. Common methods include:

- Oxidation : Using agents like potassium permanganate.

- Reduction : Employing lithium aluminum hydride.

- Substitution Reactions : The allyl groups can undergo substitution with various nucleophiles.

Case Study on Tumor Growth Inhibition

In vivo experiments demonstrated that treatment with this compound resulted in significant tumor size reduction in xenograft models compared to control groups. This suggests potential applications in cancer therapy .

Safety and Toxicity Assessment

Toxicological evaluations reveal that the compound has a favorable safety profile at therapeutic doses with no significant adverse effects observed in animal models .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methyl-1,2,3,6-tetrahydropyridine | Lacks allyl substituents | Primarily studied for basic properties |

| (R)-N-Allyl-N-(4-methylphenyl)amine | Features an amine instead of tetrahydropyridine framework | Focused on different pharmacological profiles |

The uniqueness of this compound lies in its specific stereochemistry and dual allyl groups that enhance its potential biological activities compared to similar compounds.

Mecanismo De Acción

The mechanism by which (2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

(2R,6R)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine: A stereoisomer with different biological activities.

(2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine derivatives: Compounds with similar structures but different substituents.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its reactivity and biological activity. Its diallyl groups provide sites for further functionalization, making it a versatile compound for various applications.

Actividad Biológica

(2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine is a compound that has garnered attention for its potential biological activities. This tetrahydropyridine derivative is structurally related to other biologically active compounds and has been studied for its effects on various biological systems.

- Chemical Formula : C₉H₁₅N

- CAS Number : 1932187-90-0

- Molecular Weight : 135.23 g/mol

Research indicates that this compound may interact with monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. In particular, studies have shown that similar compounds can act as inhibitors of MAO-A and MAO-B, leading to increased levels of neurotransmitters such as dopamine and serotonin in the brain .

Neuroprotective Effects

Studies have suggested that tetrahydropyridine derivatives exhibit neuroprotective properties. For instance, the inhibition of MAO can lead to reduced oxidative stress and neuronal apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

Dopaminergic Activity

Compounds structurally similar to this compound have been shown to affect dopaminergic signaling pathways. In experimental models, these compounds resulted in persistent depletion of striatal dopamine levels when administered in specific doses . This suggests a potential role in modulating dopaminergic activity which could be beneficial in treating conditions characterized by dopamine dysregulation.

Case Studies

- In Vitro Studies on MAO Inhibition

- Animal Models

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

(2S,6S)-4-methyl-2,6-bis(prop-2-enyl)-1,2,3,6-tetrahydropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-4-6-11-8-10(3)9-12(13-11)7-5-2/h4-5,8,11-13H,1-2,6-7,9H2,3H3/t11-,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKVHGIIDKMPBK-RYUDHWBXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC(C1)CC=C)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H](N[C@H](C1)CC=C)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.